molecular formula C19H15N5O2 B2576090 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-33-1

4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2576090
CAS No.: 899752-33-1
M. Wt: 345.362
InChI Key: ARQWCKSKOJHNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs to the pyrazolo[3,4-d]pyrimidinone family, a scaffold known for its pharmacological versatility in targeting kinases, antimicrobial agents, and anticancer therapeutics. Its structure features a fused pyrimidine ring substituted with a phenyl group at position 1, a ketone at position 4, and a benzamide moiety at position 5 via an acetamido linker. This benzamide substitution is critical for modulating biological activity, particularly in kinase inhibition and apoptosis induction .

Key synthetic routes involve condensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization via nucleophilic substitution or coupling reactions. Analytical characterization relies on IR spectroscopy, FAB-MS, and elemental analysis .

Properties

IUPAC Name

4-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-7-9-14(10-8-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQWCKSKOJHNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic or basic conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction. This typically involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-methylbenzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, hydroxyl groups, or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HCT116 (colon cancer). One study showed that a related compound displayed an IC₅₀ value of 11 µM against MCF-7 cells, indicating potent antitumor activity .

Enzymatic Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit specific enzymes involved in cancer progression. These compounds can act as selective protein inhibitors, targeting pathways critical for tumor growth and survival. The ability to modify the substituents on the pyrazolo ring allows for fine-tuning of their inhibitory activity .

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps that can be optimized to yield various derivatives with enhanced biological activity. The manipulation of electronic environments through substitution patterns has been shown to affect the lipophilicity and overall potency of these compounds .

Case Studies

Study Compound Tested Cell Line IC₅₀ Value Findings
13,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneMCF-711 µMHigh antitumor activity observed.
2Pyrazolo[3,4-d]pyrimidine derivativesHCT1160.63 - 1.32 µMSignificant CDK9 inhibition noted.

Material Science Applications

Beyond medicinal chemistry, pyrazolo[3,4-d]pyrimidines have shown promise in material sciences due to their photophysical properties. The structural characteristics of these compounds allow them to be utilized in the development of novel optical materials . This aspect broadens the scope of application beyond pharmaceuticals into areas such as sensors and light-emitting devices.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells. The molecular targets include key residues in the enzyme’s active site, and the pathways involved are often related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[3,4-d]pyrimidinone core is common among analogs, but substituents at positions 1, 4, and 5 dictate target selectivity and potency. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings
Target Compound 4-methylbenzamide at position 5 Anticancer (EGFR inhibition, apoptosis) Pending detailed IC50 data; structural similarity suggests EGFR binding .
Compound 237 (Horchani et al., 2021) Substituted acetohydrazide at position 5 EGFR inhibition (IC50: 0.186 µM) Strong apoptosis induction (34.55 µM MCF IC50); ATP-binding site competition.
Erlotinib (Control) Quinazoline core EGFR inhibition (IC50: 0.03 µM) Reference tyrosine kinase inhibitor; superior EGFR affinity vs. 235.
Compound 17 (Peptide derivative) Amino acid ethyl ester at position 5 Antibacterial (MIC <1 µg/mL for S. aureus, E. coli) Broad-spectrum activity; resistance in P. aeruginosa (MIC ≥2 µg/mL).
Compound 10a (Fluorinated thiobarbiturate) Sulfonamide-thiazole at position 5 Anti-HIV1, cyclin-D inhibition High molecular weight (714 g/mol); UV λmax 315 nm.
Compound 15 (Nonionic surfactant precursor) Hydroxyheptadecyl chain Surfactant properties Alkylene oxide condensation for hydrophilicity.

Activity and Mechanism Insights

  • EGFR Inhibition: The target compound shares a pyrazolo[3,4-d]pyrimidinone core with Compound 237, which docks into EGFR’s ATP-binding site (PDB:1M17) via hydrogen bonding with Met769 and hydrophobic interactions . The benzamide group may enhance binding affinity compared to acetohydrazide derivatives.
  • Antibacterial Action : Compound 17 demonstrates that ethyl ester substituents improve membrane penetration in gram-positive bacteria, whereas the target compound’s benzamide may reduce such efficacy .
  • Resistance Profiles : Fluorinated analogs like Compound 10a highlight the role of electron-withdrawing groups (e.g., -F, -SO2NH) in overcoming microbial resistance .

Key Research Findings and Implications

Substituent-Driven Selectivity : The benzamide group in the target compound may optimize kinase inhibition over antimicrobial activity, unlike acetohydrazide or ester derivatives.

Structural Optimization : Fluorinated or sulfonamide-containing analogs (e.g., 10a ) show enhanced metabolic stability, suggesting avenues for improving the target compound’s pharmacokinetics .

Resistance Challenges: The lack of activity against P. aeruginosa in Compound 17 underscores the need for structural modifications to address efflux pumps or enzyme mutations .

Biological Activity

4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is noted for its diverse biological activities, particularly in cancer therapy. This compound exhibits significant potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle.

The molecular formula of the compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of approximately 320.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with CDK2. It binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83. This interaction inhibits CDK2 activity, leading to altered cell cycle progression and potential induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including this compound, exhibit potent anticancer properties:

  • Inhibition of Tumor Growth : Compounds in this class have shown IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
  • Induction of Apoptosis : In vitro studies have reported that these compounds can induce apoptosis in cancer cells by promoting cell cycle arrest and increasing the BAX/Bcl-2 ratio .

Case Studies

  • MCF-7 Cell Line : A study involving the MCF-7 breast cancer cell line indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis. The most potent compounds showed IC50 values below 10 µM .
  • A549 and HCT-116 Cell Lines : Other derivatives were tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, revealing significant anti-proliferative activities with IC50 values as low as 0.016 µM for specific compounds .

Comparative Table of Biological Activities

Compound NameTargetIC50 Value (µM)Mechanism
This compoundCDK2~1.0Inhibition of cell cycle progression
Compound 12bEGFR (wild type)0.016Apoptosis induction
Compound 5iEGFR/VGFR20.3/7.60Dual inhibition

Pharmacokinetics and Toxicology

In silico studies suggest that the compound has favorable pharmacokinetic properties, including adequate solubility and stability under physiological conditions. However, further toxicological assessments are necessary to evaluate its safety profile for therapeutic applications.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidinone intermediates and benzamide derivatives. Key steps include:

  • Hydrazide formation : Reacting acid hydrazides (e.g., compound 11 in ) with NaNO₂ under acidic conditions (-5°C) to form intermediates like azide 12, followed by purification via NaHCO₃ washing and solvent evaporation .
  • Solvent selection : Dry acetonitrile or dichloromethane improves reaction efficiency for aryloxy/alkoxy substitutions (e.g., compounds 8a,b in ) .
  • Characterization : IR spectroscopy (C=O and NH stretches at ~1635 cm⁻¹ and ~3417 cm⁻¹) and ¹H NMR (aromatic proton integration) confirm structural integrity .

Q. Q2. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, NH) and validates reaction completion .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and methyl substituents (δ ~2.5 ppm) .
  • Mass spectrometry (FAB-MS) : Confirms molecular weight (e.g., [MH⁺] at m/z 432 for intermediate 11) .

Advanced Research Questions

Q. Q3. How can researchers resolve structural ambiguities in derivatives of this compound using crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths, angles, and hydrogen-bonding networks. For example, details planar pyrazolo[3,4-b]pyridine systems with deviations in substituent-bearing carbons (0.284–0.847 Å) .
  • Validation : Cross-check crystallographic data with DFT calculations to confirm electronic properties and tautomeric forms.

Q. Q4. What strategies are effective for analyzing the anticancer mechanisms of this compound, particularly regarding apoptosis induction?

Methodological Answer:

  • In vitro assays : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ values against A549 lung cancer cells) .
  • Mechanistic studies : Use flow cytometry to assess cell cycle arrest (G1/S phase) and caspase-3 activation. highlights compound 37 (CBS-1), which suppresses NF-κB and IL-6 via Western blot and qPCR .
  • In vivo models : Xenograft studies in nude mice (e.g., tumor volume reduction metrics) validate efficacy .

Q. Q5. How can researchers address contradictions in bioactivity data arising from different synthetic routes?

Methodological Answer:

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups in and ) on target binding .
  • Purity assessment : Use HPLC (>95% purity thresholds) to rule out side products impacting bioactivity .
  • Statistical modeling : Multivariate regression identifies key variables (e.g., solvent polarity, reaction time) influencing activity .

Q. Q6. What computational tools are recommended for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases (e.g., EGFR or JAK2). notes pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors .
  • MD simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns trajectories).

Data Reproducibility and Validation

Q. Q7. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

Methodological Answer:

  • Standardized conditions : Document reaction parameters (temperature, solvent ratios) as in (e.g., 0°C for NaNO₂ reactions) .
  • Batch testing : Replicate biological assays ≥3 times with positive controls (e.g., doxorubicin in ) .
  • Open data sharing : Deposit crystallographic data in CCDC or PDB and spectral profiles in PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.